1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
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Overview
Description
1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is an organic compound with a complex structure that includes a benzyloxy group and a hydroxy group attached to a tetrahydroquinoxaline dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multiple steps, starting with the preparation of the tetrahydroquinoxaline core. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the benzyloxy and hydroxy groups. For example, the synthesis might involve the bromination of a precursor compound followed by benzyl protection and subsequent halogen exchange reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific solvents and catalysts to facilitate the reactions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives .
Scientific Research Applications
1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
1-(BENZYLOXY)-4-HYDROXY-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE can be compared with other similar compounds such as:
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound has a similar benzyloxy group but differs in its core structure and functional groups.
N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares the benzyloxy group but has a different core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-hydroxy-4-phenylmethoxyquinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-14-15(19)17(21-10-11-6-2-1-3-7-11)13-9-5-4-8-12(13)16(14)20/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSPGYNLZFUDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N(C(=O)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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